1-Bromo-4-ethyl-2-fluorobenzene 1-Bromo-4-ethyl-2-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 928304-44-3
VCID: VC3302388
InChI: InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
SMILES: CCC1=CC(=C(C=C1)Br)F
Molecular Formula: C8H8BrF
Molecular Weight: 203.05 g/mol

1-Bromo-4-ethyl-2-fluorobenzene

CAS No.: 928304-44-3

Cat. No.: VC3302388

Molecular Formula: C8H8BrF

Molecular Weight: 203.05 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-ethyl-2-fluorobenzene - 928304-44-3

Specification

CAS No. 928304-44-3
Molecular Formula C8H8BrF
Molecular Weight 203.05 g/mol
IUPAC Name 1-bromo-4-ethyl-2-fluorobenzene
Standard InChI InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Standard InChI Key GTBMBEKUGNUTLQ-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1)Br)F
Canonical SMILES CCC1=CC(=C(C=C1)Br)F

Introduction

Chemical Identity and Properties

Basic Information

1-Bromo-4-ethyl-2-fluorobenzene is an aromatic organic compound with halogen substituents. It contains a benzene ring with three distinct functional groups: a bromine atom, an ethyl group, and a fluorine atom, each positioned at specific locations on the ring. The presence of these functional groups confers unique chemical and physical properties to the compound, making it useful in various synthetic applications and research contexts. The compound exists as a liquid at room temperature and requires special storage conditions to maintain its stability and purity.

PropertyValue
CAS Number928304-44-3
Molecular FormulaC8H8BrF
Molecular Weight203.05 g/mol
IUPAC Name1-bromo-4-ethyl-2-fluorobenzene
Standard InChIInChI=1S/C8H8BrF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Standard InChIKeyGTBMBEKUGNUTLQ-UHFFFAOYSA-N
Canonical SMILESCCC1=CC(=C(C=C1)Br)F
PubChem Compound ID66570675
MDL NumberMFCD22044817

Nomenclature and Structural Information

Naming Conventions

The compound's IUPAC name is 1-bromo-4-ethyl-2-fluorobenzene, which systematically describes the positions of the three substituents on the benzene ring. The numbering of the positions follows IUPAC rules, with the substituents arranged in alphabetical order (bromo, ethyl, fluoro) while assigning the lowest possible position numbers. This specific arrangement of substituents distinguishes this compound from similar structures that might have different substitution patterns.

It's worth noting that variations in naming conventions may exist in different contexts, particularly when different positional numbering systems are used. The consistent identification of this compound relies on using the established CAS number (928304-44-3) and molecular formula (C8H8BrF) as definitive identifiers.

Structural Features

The structure of 1-Bromo-4-ethyl-2-fluorobenzene consists of a benzene ring with three substituents:

  • A bromine atom at position 1

  • A fluorine atom at position 2

  • An ethyl group (CH3CH2-) at position 4

This arrangement creates a specific electronic distribution around the aromatic ring, influencing the compound's reactivity patterns. The bromine atom introduces a potential reaction site for metal-catalyzed coupling reactions and other transformations. The fluorine atom contributes to the molecule's electronic properties by its high electronegativity, while the ethyl group provides a site for potential alkyl group modifications.

The molecular structure demonstrates the chemical versatility of halogenated aromatic compounds, with each substituent offering potential for different chemical transformations. This structural diversity makes 1-Bromo-4-ethyl-2-fluorobenzene valuable as a building block in organic synthesis.

Applications and Uses

Pharmaceutical and Research Applications

In the pharmaceutical sector, 1-Bromo-4-ethyl-2-fluorobenzene is primarily utilized as a medical intermediate . Halogenated benzene derivatives like this compound often serve as precursors in the synthesis of biologically active compounds, including potential drug candidates. The presence of fluorine in pharmaceutical compounds has become increasingly important due to its ability to enhance metabolic stability, bioavailability, and binding affinity to target proteins.

Research applications for this compound may include its use as a building block for creating libraries of compounds for structure-activity relationship studies. The specific arrangement of substituents provides a template that can be modified to explore the effects of structural changes on biological activity or material properties. This type of research is fundamental to the discovery and development of new pharmaceutical agents and specialty chemicals.

Chemical Reactivity

Reaction Patterns

The chemical reactivity of 1-Bromo-4-ethyl-2-fluorobenzene is characterized by the presence of its three functional groups. Each substituent contributes distinct reactivity patterns:

  • The bromine atom, being a good leaving group, facilitates various metal-catalyzed coupling reactions (Suzuki, Negishi, Stille) and can undergo nucleophilic aromatic substitution under appropriate conditions.

  • The fluorine atom typically remains intact during many transformations due to the strength of the carbon-fluorine bond, but can participate in directed metalation reactions or serve as a directing group for certain transformations.

  • The ethyl group can undergo oxidation, deprotonation, or serve as a site for further functionalization through radical reactions.

The specific arrangement of these substituents on the benzene ring creates a unique electronic environment that influences regioselectivity in further reactions. This makes the compound valuable for specific synthetic pathways where the precise position of functional groups is critical.

Comparison with Similar Compounds

1-Bromo-4-ethyl-2-fluorobenzene belongs to a family of halogenated benzene derivatives with similar structures but distinct properties. Similar compounds include 4-Bromo-2-ethyl-1-fluorobenzene (which may be the same compound with different positional numbering) and 1-bromo-3-chloro-4-ethyl-2-fluorobenzene (which contains an additional chlorine atom) .

CompoundMolecular FormulaMolecular Weight (g/mol)Distinguishing Feature
1-Bromo-4-ethyl-2-fluorobenzeneC8H8BrF203.05Standard configuration
4-Bromo-2-ethyl-1-fluorobenzeneC8H8BrF203.054Alternative naming convention
1-bromo-3-chloro-4-ethyl-2-fluorobenzeneC8H7BrClF237.49Additional chlorine atom
1-Bromo-4-fluorobenzeneC6H4BrF174.99Lacks ethyl group

These structural differences, though sometimes subtle, can significantly impact chemical reactivity, physical properties, and potential applications. For instance, the additional chlorine atom in 1-bromo-3-chloro-4-ethyl-2-fluorobenzene would alter its electronic properties and provide an additional site for potential chemical transformations.

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